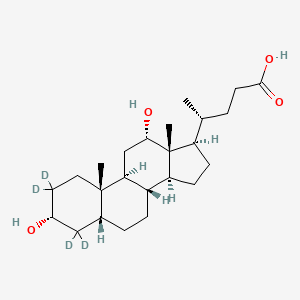
3-Ethenyl-1-oxidopyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-1-oxidopyridin-1-ium is a chemical compound belonging to the class of pyridinium derivatives It is characterized by the presence of a pyridinium ring with an ethenyl group and an oxidized nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1-oxidopyridin-1-ium can be achieved through several methods. One common approach involves the oxidation of 3-ethenylpyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically takes place under mild conditions, with the oxidizing agent being added slowly to a solution of 3-ethenylpyridine in an appropriate solvent, such as acetic acid or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as crystallization and chromatography, are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenyl-1-oxidopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyridinium derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds .
Applications De Recherche Scientifique
3-Ethenyl-1-oxidopyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 3-Ethenyl-1-oxidopyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethenyl-1-oxidopyridin-1-ium: Similar in structure but with the ethenyl group at a different position.
3-Ethynyl-1-oxidopyridin-1-ium: Contains an ethynyl group instead of an ethenyl group.
Pyridine, ethenyl-,1-oxide, homopolymer: A polymeric form of the compound
Uniqueness
3-Ethenyl-1-oxidopyridin-1-ium is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
121055-24-1 |
|---|---|
Formule moléculaire |
C7H7NO |
Poids moléculaire |
121.139 |
Nom IUPAC |
3-ethenyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H7NO/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 |
Clé InChI |
NEROPKTXRSVTPN-UHFFFAOYSA-N |
SMILES |
C=CC1=C[N+](=CC=C1)[O-] |
Synonymes |
Pyridine, 3-ethenyl-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![disodium;N-[4-[(2-acetamido-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfophenyl]hexanimidate](/img/structure/B571239.png)




![1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B571250.png)

